3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine
Description
3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine is a pyridine derivative featuring a benzyloxy group at position 3, a chloromethyl substituent at position 2, and a methyl group at position 5. This compound is primarily utilized as a pharmaceutical intermediate due to its versatile reactivity. The chloromethyl group enables electrophilic substitution reactions, while the benzyloxy moiety acts as a protective group for hydroxyl functionalities in synthetic pathways .
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methyl-3-phenylmethoxypyridine |
InChI |
InChI=1S/C14H14ClNO/c1-11-7-8-14(13(9-15)16-11)17-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 |
InChI Key |
ADZJPZPGCGTWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine typically involves the chloromethylation of 3-(benzyloxy)-6-methylpyridine. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine with structurally related pyridine derivatives:
Reactivity and Functional Group Analysis
Chloromethyl vs. Bromo/Iodo Groups :
The chloromethyl group in the target compound is less reactive in cross-coupling reactions compared to bromo or iodo analogs. However, it is highly effective in nucleophilic substitutions (e.g., alkylation). In contrast, 3-(Benzyloxy)-2-bromopyridine () undergoes efficient Suzuki-Miyaura couplings due to bromine’s superior leaving group ability . The iodo substituent in 3-(Benzyloxy)-6-iodo-2-methylpyridine () facilitates high-yield cross-couplings but may introduce steric hindrance due to iodine’s larger atomic radius .Benzyloxy Group :
Present in all compared compounds, the benzyloxy group serves as a protective moiety for hydroxyl groups. This feature is critical in multi-step syntheses, such as in the pyrimidin-dione derivatives described in , where benzyloxy groups enhance solubility during intermediate steps .Amine vs. Methyl Substituents : 6-(Benzyloxy)-2-methyl-3-pyridinamine () exhibits nucleophilic reactivity at the amine group, enabling condensation reactions for heterocycle formation. In contrast, the methyl group in the target compound provides steric stabilization without direct participation in reactions .
Biological Activity
3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a benzyloxy group and a chloromethyl substituent, suggests various interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine is with a molecular weight of 219.68 g/mol. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that pyridine derivatives, including 3-(benzyloxy)-2-(chloromethyl)-6-methylpyridine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against Bacillus subtilis and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine | TBD | B. subtilis, E. coli |
| Related Pyridine Derivatives | 6.25 - 12.5 | S. aureus, P. aeruginosa |
Anti-Ulcer Activity
A patent describes pyridine derivatives with anti-ulcerative properties, suggesting that compounds like 3-(benzyloxy)-2-(chloromethyl)-6-methylpyridine may inhibit gastric acid secretion effectively . Specifically, it was noted that certain structural modifications could enhance potency compared to established treatments like Omeprazole.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with microbial growth or gastric acid secretion. The chloromethyl group is particularly noteworthy as it can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to 3-(benzyloxy)-2-(chloromethyl)-6-methylpyridine. Results indicated that modifications at the chloromethyl position significantly influenced antibacterial activity .
- Anti-Ulcerative Properties : In a comparative analysis, several pyridine derivatives were tested for their ability to reduce gastric acid secretion in animal models. Compounds similar to 3-(benzyloxy)-2-(chloromethyl)-6-methylpyridine showed promising results, suggesting potential use in treating gastric ulcers .
- Synergistic Effects : Another study explored the synergistic effects of combining this compound with other antibiotics against resistant bacterial strains. The results demonstrated enhanced efficacy when used in combination therapy, highlighting its potential role in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
